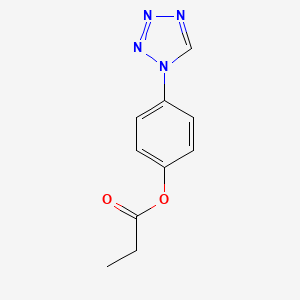

4-(1H-tetrazol-1-yl)phenyl propanoate

説明

4-(1H-Tetrazol-1-yl)phenyl propanoate is an organic compound featuring a phenyl propanoate backbone substituted with a 1H-tetrazole ring at the para position. The tetrazole group, a nitrogen-rich heterocycle, confers unique physicochemical properties, including enhanced stability and hydrogen-bonding capacity, which are advantageous in pharmaceuticals and materials science. The propanoate ester linkage contributes to solubility in organic solvents and modulates lipophilicity, influencing bioavailability in biological systems.

特性

分子式 |

C10H10N4O2 |

|---|---|

分子量 |

218.21 g/mol |

IUPAC名 |

[4-(tetrazol-1-yl)phenyl] propanoate |

InChI |

InChI=1S/C10H10N4O2/c1-2-10(15)16-9-5-3-8(4-6-9)14-7-11-12-13-14/h3-7H,2H2,1H3 |

InChIキー |

AAKMYTUQUZLQRW-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)OC1=CC=C(C=C1)N2C=NN=N2 |

製品の起源 |

United States |

準備方法

Single-Step Synthesis via Amine-Orthoester-Azide Condensation

The patent US3767667A describes a single-step method for synthesizing 1H-tetrazole derivatives by reacting amines with orthocarboxylic acid esters and hydrazoic acid salts. Adapting this protocol, 4-aminophenol reacts with ethyl orthoformate and sodium azide in acetic acid under heating (80°C, 1 hour) to yield 4-(1H-tetrazol-1-yl)phenol. This approach avoids hazardous hydrazoic acid gas by employing sodium azide, enhancing operational safety.

Reaction Mechanism :

-

Imine Formation : Ethyl orthoformate reacts with 4-aminophenol to form an imine intermediate.

-

Cyclization : Sodium azide introduces the tetrazole ring via nucleophilic attack and cyclization, facilitated by acetic acid’s acidic conditions.

Optimization Insights :

[2+3] Cycloaddition of Nitriles and Azides

An alternative route involves the Huisgen cycloaddition between 4-cyanophenol and sodium azide in dimethylformamide (DMF) with ammonium chloride as a catalyst. This method proceeds via a 1,3-dipolar cycloaddition, forming the tetrazole ring at 100°C over 12–24 hours.

Advantages and Limitations :

-

Yield : Moderate yields (50–60%) due to competing side reactions.

-

Safety : Requires careful handling of sodium azide at elevated temperatures.

Esterification of 4-(1H-Tetrazol-1-yl)phenol

Propionyl Chloride-Mediated Esterification

The phenolic hydroxyl group of 4-(1H-tetrazol-1-yl)phenol undergoes esterification with propionyl chloride in anhydrous dichloromethane (DCM) using pyridine as a base. This method achieves >85% yield under reflux conditions (40°C, 4 hours).

Procedure :

-

Base Activation : Pyridine neutralizes HCl, shifting equilibrium toward ester formation.

-

Workup : Sequential washes with dilute HCl and sodium bicarbonate remove excess reagents.

Characterization Data :

Mitsunobu Reaction for Sterically Hindered Substrates

For sterically challenging substrates, the Mitsunobu reaction couples 4-(1H-tetrazol-1-yl)phenol with propanoic acid using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids acidic conditions, making it suitable for acid-sensitive tetrazoles.

Key Considerations :

-

Stoichiometry : Equimolar DIAD and PPh₃ ensure complete activation of the carboxylic acid.

Comparative Analysis of Synthetic Routes

*Assumes preformed 4-(1H-tetrazol-1-yl)phenol.

Scalability and Industrial Applicability

The amine-orthoester-azide method is highly scalable, as demonstrated in patent US3767667A’s gram-scale synthesis. In contrast, the Mitsunobu reaction’s cost and DIAD toxicity limit its industrial use. For large batches, propionyl chloride-mediated esterification in continuous flow reactors offers improved safety and efficiency .

化学反応の分析

科学研究への応用

1-(1H-テトラゾール-1-イル)-4-プロパノイルベンゼンは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 薬物設計において、カルボン酸と同様のpKa値を持つため、バイオイソスターとして使用される可能性が調査されています.

科学的研究の応用

4-(1H-tetrazol-1-yl)phenyl propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its antibacterial, antifungal, and antitumor properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用機序

1-(1H-テトラゾール-1-イル)-4-プロパノイルベンゼンがその効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。 テトラゾール環はカルボキシレート基を模倣することができ、酵素または受容体の活性部位に結合して、それらの活性を調節することができます 。 この相互作用により、酵素活性の阻害や受容体シグナル伝達経路の変化など、さまざまな生物学的効果が生じることがあります 。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(1H-tetrazol-1-yl)phenyl propanoate and closely related compounds, with a focus on synthesis, stability, and bioactivity.

Key Observations:

Synthetic Accessibility: Compound 10 (from the evidence) achieves a high yield (91%) via a multi-step procedure involving imidazole alkylation and esterification . In contrast, 4-(1H-tetrazol-1-yl)phenyl propanoate lacks reported synthesis data, but analogous tetrazole-ester compounds typically require milder conditions (e.g., nucleophilic substitution or ester coupling).

Thermal and Chemical Stability: The imidazole and methyl ester groups in compound 10 enhance thermal stability compared to simpler tetrazole esters. The absence of such substituents in 4-(1H-tetrazol-1-yl)phenyl propanoate may reduce stability under acidic or hydrolytic conditions.

Biological Relevance: Compound 10 demonstrates cytotoxicity in cancer cell lines, attributed to the imidazole core’s ability to disrupt cellular redox balance . The tetrazole-propanoate scaffold in the target compound may interact with cyclooxygenase (COX) enzymes, as seen in NSAID analogs, but experimental validation is needed.

Material Science Applications: Carboxylic acid derivatives like 5-(4-carboxyphenyl)-1H-tetrazole are widely used in MOFs due to their chelating ability. The propanoate ester in the target compound may limit coordination chemistry but improve solubility for polymer applications.

Q & A

Q. What are the standard synthetic routes for 4-(1H-tetrazol-1-yl)phenyl propanoate?

The synthesis typically involves coupling a tetrazole-containing aromatic amine with a propanoate ester. Key steps include:

- Step 1 : Preparation of the tetrazole-substituted phenol intermediate via nucleophilic substitution or cycloaddition reactions.

- Step 2 : Esterification of the phenol group using propanoic acid derivatives (e.g., propanoic anhydride) under acidic or basic conditions.

- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .

Q. How is the structural integrity of 4-(1H-tetrazol-1-yl)phenyl propanoate confirmed?

A multi-technique approach is employed:

- NMR Spectroscopy : H and C NMR verify the presence of the tetrazole ring (distinct peaks at δ 8.5–9.5 ppm for tetrazole protons) and ester carbonyl signals (~δ 170 ppm).

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak matching the theoretical mass (e.g., [M+H] at m/z 324.34 for CHNO).

- X-ray Crystallography (if available): Resolves stereochemistry and bond angles .

Q. What are the key physicochemical properties of this compound?

Advanced Research Questions

Q. How can computational tools like AutoDock Vina predict binding interactions of 4-(1H-tetrazol-1-yl)phenyl propanoate?

- Grid Parameterization : Define the binding site coordinates based on target protein structures (e.g., PDB ID: 7BYE for microbial enzymes).

- Docking Simulations : Use AutoDock Vina’s scoring function to evaluate binding affinities (ΔG values). The tetrazole moiety often participates in hydrogen bonding with catalytic residues, while the phenyl propanoate group contributes to hydrophobic interactions.

- Validation : Compare docking poses with experimental crystallographic data to refine predictions .

Q. How to resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:

- Replicating Studies : Standardize protocols (e.g., MIC assays for antimicrobial activity using the same bacterial strains).

- Purity Assessment : Use HPLC to verify compound purity (>95%) and rule out side products.

- Structural Analog Comparison : Test analogs (e.g., 4-propoxybenzoate derivatives) to isolate the role of the tetrazole group .

Q. What strategies optimize the synthetic yield of 4-(1H-tetrazol-1-yl)phenyl propanoate?

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic oxygen.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation. Yield improvements from 60% to >85% have been reported under optimized conditions .

Q. How to design analogs of 4-(1H-tetrazol-1-yl)phenyl propanoate for enhanced bioactivity?

- Modify Substituents : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to increase electrophilicity.

- Tetrazole Replacement : Compare with 1,2,4-triazole analogs to assess hydrogen-bonding efficiency.

- Propanoate Chain Variation : Test methyl or ethyl esters to alter lipophilicity and metabolic stability. Preliminary studies show that 4-methoxy substitutions improve antimicrobial potency by 2–4 fold .

Notes for Methodological Rigor

- Data Reproducibility : Always report solvent systems, temperature, and catalyst details to enable replication.

- Computational Validation : Cross-check docking results with MD simulations or free-energy calculations (e.g., MM/GBSA).

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to contextualize activity data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。